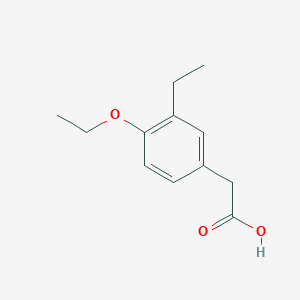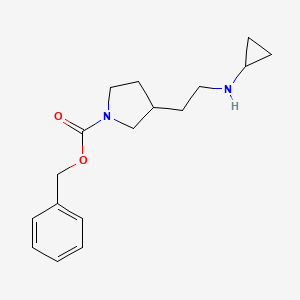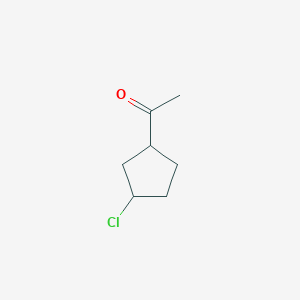
Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve crystallization or distillation to ensure the compound meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with potential anticancer activity.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
Benzyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C18H28N2O3 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
benzyl 4-[1-(ethylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-2-19-17(10-13-21)16-8-11-20(12-9-16)18(22)23-14-15-6-4-3-5-7-15/h3-7,16-17,19,21H,2,8-14H2,1H3 |
InChI-Schlüssel |
RSFFYNNNCUVLHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CCO)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)
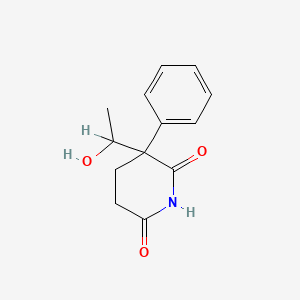

![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
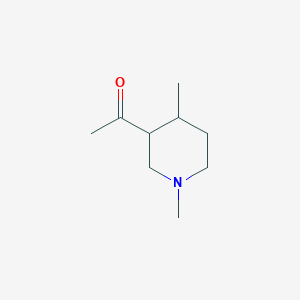
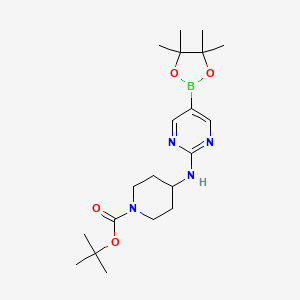
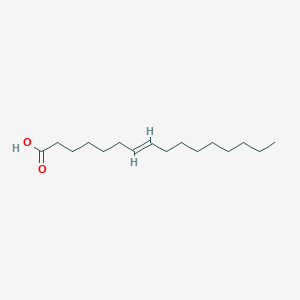
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)

